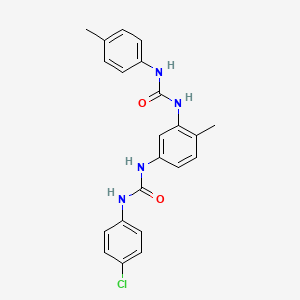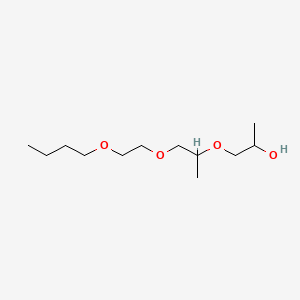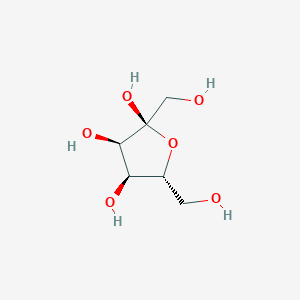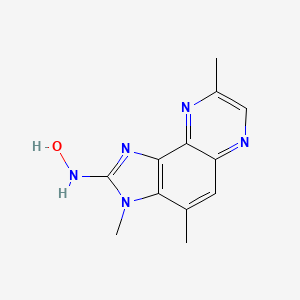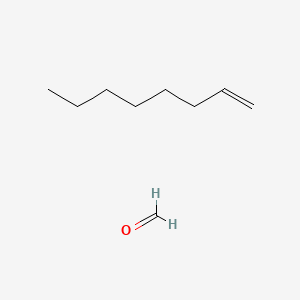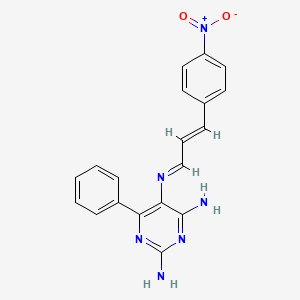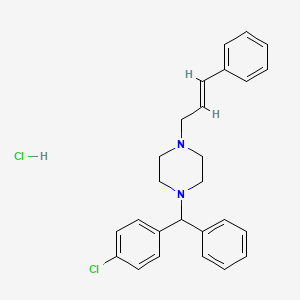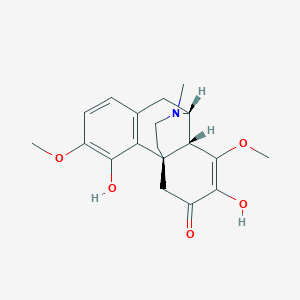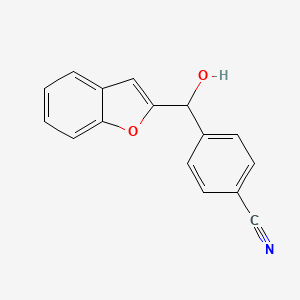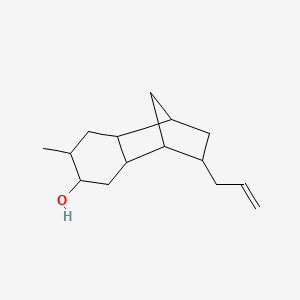
Isobutyl 3,3-dimethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3,3-dimethylbutyrate is an organic compound with the molecular formula C10H20O2. It is also known as 3,3-dimethylbutyric acid 2-methylpropyl ester. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 3,3-dimethylbutyrate typically involves the esterification of 3,3-dimethylbutyric acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield. The product is then separated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 3,3-dimethylbutyrate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3,3-dimethylbutyric acid and isobutanol.
Reduction: 3,3-dimethylbutanol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Isobutyl 3,3-dimethylbutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research has explored its effects on inflammation and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of isobutyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the secretion of proinflammatory cytokines from macrophages, which can reduce inflammation. This immunomodulatory effect is independent of bacterial trimethylamine lyase activity, suggesting a direct action on host cells .
Comparison with Similar Compounds
3,3-Dimethylbutyric acid: The parent acid of isobutyl 3,3-dimethylbutyrate.
Isobutyl acetate: Another ester with similar structural features but different chemical properties.
Isobutyl isobutyrate: A structurally related ester with different functional groups.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to modulate biological pathways and its applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
94021-85-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpropyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-12-9(11)6-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
FMJJFNNEPDJCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


